molecular formula C16H21N3O2S2 B2683117 Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate CAS No. 899942-25-7

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate

Cat. No. B2683117
CAS RN: 899942-25-7
M. Wt: 351.48
InChI Key: IXSPMOGEDUGEAW-UHFFFAOYSA-N
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Description

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. This compound is also known as MTTP and has a molecular weight of 435.6 g/mol.

Scientific Research Applications

MTTP has shown potential applications in various fields of scientific research. In medicinal chemistry, MTTP has been studied for its anticancer properties. Studies have shown that MTTP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. MTTP has also been studied for its potential use as an anti-inflammatory agent. In material science, MTTP has been studied for its potential use in the synthesis of organic semiconductors.

Mechanism Of Action

The mechanism of action of MTTP is not well understood. However, studies have shown that MTTP inhibits the activity of certain enzymes such as glycogen synthase kinase-3β (GSK-3β) and histone deacetylases (HDACs). Inhibition of these enzymes leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
MTTP has been shown to have various biochemical and physiological effects. In cancer cells, MTTP induces apoptosis and cell cycle arrest. MTTP has also been shown to inhibit the migration and invasion of cancer cells. In addition, MTTP has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

One of the advantages of using MTTP in lab experiments is its high purity. MTTP can be easily purified using column chromatography, which ensures that the compound is free from impurities. However, one of the limitations of using MTTP in lab experiments is its low solubility in water. This can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MTTP. One area of research is the development of MTTP as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of MTTP in cancer patients. Another area of research is the synthesis of new derivatives of MTTP with improved solubility and bioavailability. In addition, further studies are needed to determine the mechanism of action of MTTP and its potential use in other fields such as material science and anti-inflammatory therapy.
Conclusion:
In conclusion, MTTP is a chemical compound with potential applications in various fields of scientific research. The synthesis method of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. MTTP has been studied for its potential use as an anticancer agent and anti-inflammatory agent. The mechanism of action of MTTP is not well understood, but it has been shown to inhibit the activity of certain enzymes such as GSK-3β and HDACs. MTTP has several advantages and limitations for lab experiments, and there are several future directions for research on MTTP.

Synthesis Methods

The synthesis of MTTP involves the reaction between 5-amino-1,3,4-thiadiazol-2-thiol and 3-(4-butylphenyl)propanoic acid in the presence of methyl chloroformate. The reaction is carried out in a solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain pure MTTP. The yield of the reaction is typically around 50-60%.

properties

IUPAC Name

methyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-(4-butylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14(20)21-2)22-16-19-18-15(17)23-16/h6-9,13H,3-5,10H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSPMOGEDUGEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)CC(C(=O)OC)SC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-3-(4-butylphenyl)propanoate

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